An In-depth Technical Guide on the Isolation of Batzelladine L from Monanchora unguifera
An In-depth Technical Guide on the Isolation of Batzelladine L from Monanchora unguifera
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the isolation of Batzelladine L, a potent marine alkaloid, from the sponge Monanchora unguifera. It includes detailed experimental protocols, quantitative data, and visualizations to support research and development efforts in natural product chemistry and drug discovery.
Introduction
Batzelladine L is a member of the batzelladine family of polycyclic guanidine (B92328) alkaloids first isolated from the marine sponge Monanchora unguifera. These compounds have garnered significant attention within the scientific community due to their complex structures and broad spectrum of biological activities. Batzelladine L, in particular, has demonstrated promising potential as an antimicrobial, antiviral, antiprotozoal, and anticancer agent. Notably, it has been shown to inhibit the binding of HIV gp120 to CD4, induce apoptosis and autophagy in cancer cells, and exhibit activity against the malaria parasite Plasmodium falciparum. The intricate molecular architecture and significant therapeutic potential of Batzelladine L make its efficient isolation and characterization a critical endeavor for further drug development.
Experimental Protocols
The isolation of Batzelladine L from Monanchora unguifera is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methodologies described in the scientific literature.
Collection and Preparation of Sponge Material
Specimens of Monanchora unguifera are collected from their marine habitat, typically by scuba diving. To preserve the chemical integrity of the metabolites, the collected sponge material is immediately frozen and then freeze-dried to remove water. The dried sponge is then ground into a fine powder to maximize the surface area for solvent extraction.
Extraction
The powdered sponge material is subjected to exhaustive extraction with an organic solvent, typically methanol (B129727) (MeOH), at room temperature. This process is often repeated multiple times to ensure the complete extraction of the desired compounds. The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Detailed Protocol:
-
The freeze-dried and powdered Monanchora unguifera (e.g., 1.8 kg) is extracted four times with methanol (e.g., 4 x 6 L).
-
The combined methanolic extracts are concentrated in vacuo to yield a crude gum.
Solvent Partitioning
The crude extract is then subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. This step helps to remove lipids and other non-polar and highly polar impurities, thereby enriching the fraction containing the batzelladine alkaloids.
Detailed Protocol:
-
The crude methanolic extract is suspended in water or an aqueous methanol solution and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).
-
The chloroform-soluble portion, which typically contains the batzelladine alkaloids, is collected for further purification.
Chromatographic Purification
The enriched fraction is further purified using a combination of chromatographic techniques.
The chloroform-soluble fraction is first subjected to vacuum liquid chromatography (VLC) or flash column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Detailed Protocol:
-
The chloroform-soluble portion (e.g., 155 g) is loaded onto a silica gel column (e.g., 2 kg).
-
The column is eluted with a step gradient of chloroform and methanol.
-
Fractions containing compounds with similar TLC profiles are combined.
The semi-purified fractions from the silica gel column are then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for the final purification of Batzelladine L. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) (ACN) or methanol, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
Detailed Protocol:
-
Fractions from silica gel chromatography are dissolved in a suitable solvent (e.g., methanol).
-
The solution is injected onto a semi-preparative or preparative RP-HPLC column (e.g., C18).
-
Elution is performed using a gradient of acetonitrile in water (both containing, for example, 0.1% TFA).
-
The elution is monitored by a UV detector, and the peak corresponding to Batzelladine L is collected.
-
The purity of the isolated Batzelladine L is confirmed by analytical HPLC and spectroscopic methods.
Data Presentation
Yield of Batzelladine L
The yield of Batzelladine L from Monanchora unguifera can vary depending on the collection site, season, and the specific extraction and purification protocol employed. Reported yields are typically in the range of milligrams from several kilograms of the dried sponge material. For instance, from a 1.8 kg collection of Monanchora unguifera, 100 mg of Batzelladine L was isolated.
| Parameter | Value | Reference |
| Starting Material (Dry Weight) | 1.8 kg | |
| Isolated Yield of Batzelladine L | 100 mg |
Spectroscopic Data
The structure of Batzelladine L is elucidated and confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H and ¹³C NMR data are crucial for the structural determination of Batzelladine L. The chemical shifts are typically recorded in deuterated methanol (CD₃OD).
| Position | ¹³C Chemical Shift (δc) in CD₃OD | ¹H Chemical Shift (δH) in CD₃OD |
| 1 | 158.8 | - |
| 2 | 40.5 | 3.65 (m) |
| 3 | 28.9 | 1.85 (m), 2.10 (m) |
| 4 | 54.2 | 4.35 (m) |
| 5a | 50.1 | 3.45 (m) |
| 7 | 51.9 | 4.45 (m) |
| 8 | 24.1 | 2.20 (m), 2.35 (m) |
| 9 | 32.1 | 1.70 (m) |
| 10 | 48.2 | 3.55 (m) |
| 11 | 103.7 | 5.60 (s) |
| 12 | 151.3 | - |
| 13 | 51.9 | 3.80 (m) |
| 14 | 30.1 | 1.95 (m) |
| 15 | 45.4 | 3.70 (m) |
| 16 | 34.2 | 1.65 (m) |
| 17 | 26.8 | 1.40 (m) |
| 18 | 73.4 | 4.10 (m) |
| 19 | 36.1 | 1.60 (m) |
| 20 | 23.7 | 1.30 (m) |
| 21 | 14.4 | 0.90 (t, J=7.0 Hz) |
| 1' | 166.2 | - |
| 2' | 65.9 | 4.20 (t, J=6.5 Hz) |
| 3' | 26.1 | 1.80 (m) |
| 4' | 28.2 | 1.65 (m) |
| 5' | 42.1 | 3.20 (t, J=7.0 Hz) |
| 6' | 158.8 | - |
| 1'' | 151.5 | - |
| 2'' | 40.5 | 3.65 (m) |
| 3'' | 28.9 | 1.85 (m), 2.10 (m) |
| 4'' | 54.2 | 4.35 (m) |
| 5a'' | 50.1 | 3.45 (m) |
| 7'' | 51.9 | 4.45 (m) |
| 8'' | 24.1 | 2.20 (m), 2.35 (m) |
| 9'' | 32.1 | 1.70 (m) |
| 10'' | 48.2 | 3.55 (m) |
| 11'' | 103.7 | 5.60 (s) |
| 12'' | 151.3 | - |
| 13'' | 51.9 | 3.80 (m) |
| 14'' | 30.1 | 1.95 (m) |
| 15'' | 45.4 | 3.70 (m) |
| 16'' | 34.2 | 1.65 (m) |
| 17'' | 26.8 | 1.40 (m) |
| 18'' | 29.8 | 1.30 (m) |
| 19'' | 32.9 | 1.30 (m) |
| 20'' | 23.7 | 1.30 (m) |
| 21'' | 14.4 | 0.90 (t, J=7.0 Hz) |
| Note: The complete assignment requires 2D NMR data (COSY, HSQC, HMBC). The provided data is a representative compilation from the literature and may require further verification. |
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of Batzelladine L.
| Parameter | Value |
| Molecular Formula | C₄₀H₆₈N₁₀O₂ |
| Exact Mass | 724.5527 |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of Batzelladine L.
Proposed Signaling Pathway
Batzelladine L has been shown to induce apoptosis and autophagy in prostate cancer cells. A proposed signaling pathway involves the inhibition of the mTOR pathway, a key regulator of cell growth and survival.
Caption: Proposed mechanism of Batzelladine L in cancer cells.
Conclusion
This technical guide provides a detailed framework for the isolation of Batzelladine L from the marine sponge Monanchora unguifera. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The potent and diverse biological activities of Batzelladine L underscore its potential as a lead compound for the development of new therapeutic agents. Further research into its mechanism of action and synthetic accessibility will be crucial in realizing its full clinical potential.
